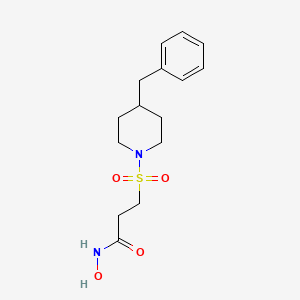

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide

Beschreibung

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a hydroxamic acid derivative characterized by a benzyl-substituted piperidine ring linked via a sulfonyl group to an N-hydroxypropanamide moiety. Its structure combines a hydrophobic benzylpiperidine scaffold with a polar hydroxamic acid group, enabling dual functionality: (1) membrane permeability via the aromatic/alkyl components and (2) metal-chelating or enzyme-inhibitory activity through the hydroxamic acid .

Eigenschaften

CAS-Nummer |

919996-96-6 |

|---|---|

Molekularformel |

C15H22N2O4S |

Molekulargewicht |

326.4 g/mol |

IUPAC-Name |

3-(4-benzylpiperidin-1-yl)sulfonyl-N-hydroxypropanamide |

InChI |

InChI=1S/C15H22N2O4S/c18-15(16-19)8-11-22(20,21)17-9-6-14(7-10-17)12-13-4-2-1-3-5-13/h1-5,14,19H,6-12H2,(H,16,18) |

InChI-Schlüssel |

LMPUFQPOZGHCLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCC(=O)NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 3-(4-Benzylpiperidin-1-sulfonyl)-N-hydroxypropanamid umfasst mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die Reaktion von 4-Benzylpiperidin mit Sulfonylchlorid, um das Sulfonyl-Derivat zu bilden. Dieser Zwischenstoff wird dann unter bestimmten Bedingungen mit N-Hydroxypropanamid umgesetzt, um das Endprodukt zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden für solche Verbindungen umfassen oft die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden können kontinuierliche Strömungsreaktoren und automatisierte Synthesesysteme umfassen, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

3-(4-Benzylpiperidin-1-sulfonyl)-N-hydroxypropanamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile funktionelle Gruppen im Molekül ersetzen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren und kontrollierte Temperatur- und Druckbedingungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-(4-Benzylpiperidin-1-sulfonyl)-N-hydroxypropanamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext seiner Verwendung ab.

Wirkmechanismus

The mechanism of action of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Sulfonamide Derivatives with Anticancer Activity

MPSP-001 (2-(N-(3-chlorophenyl)-4-methoxyphenylsulfonamido)-N-hydroxypropanamide) shares the N-hydroxypropanamide group but differs in the sulfonamide substituents (3-chlorophenyl and methoxyphenyl). MPSP-001 exhibits potent anticancer activity in vitro by disrupting microtubule assembly, leading to mitotic arrest in human cancer cells .

Key Structural Differences :

- MPSP-001 : Aryl sulfonamide with electron-withdrawing substituents (Cl, OCH₃).

- Target Compound : Benzylpiperidine-sulfonyl group, which confers lipophilicity and conformational rigidity.

N-Hydroxypropanamide Derivatives in Glioma Therapy

Compounds such as (R)-3-(4-Benzoylphenyl)-2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-hydroxypropanamide (5b) and (R)-3-(Benzo[b]thiophen-3-yl)-2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-hydroxypropanamide (5d) () feature ethynylthiophene sulfonamido groups and aryl substituents. These compounds were evaluated in U87MG glioma cells, with 5b showing a melting point of 179–181°C and distinct NMR profiles, indicating stable crystalline structures . The target compound’s benzylpiperidine group may offer improved metabolic stability compared to the ethynylthiophene moiety in 5b/5d .

Hydroxamic Acids with Antioxidant Activity

Compounds like N-(4-chlorophenyl)-3-cyclopentyl-N-hydroxypropanamide (7) and N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) () demonstrate antioxidant properties via DPPH radical scavenging and β-carotene assays. Their activities depend on the substituent’s electron-donating/withdrawing effects and steric bulk. The target compound’s benzylpiperidine-sulfonyl group may reduce antioxidant efficacy compared to smaller cycloalkyl substituents but enhance target-specific binding in enzyme inhibition .

Benzimidazole-Based Hydroxamic Acids as Enzyme Inhibitors

2-(2-((4-Bromobenzyl)thio)-1H-benzo[d]imidazol-1-yl)-N-hydroxypropanamide () uses a benzimidazole core to occupy the S1 pocket of bacterial peptide deformylase (PDF), while the N-hydroxypropanamide tail coordinates the active-site metal ion. Docking studies revealed high binding affinity (−9.2 kcal/mol) and hydrogen-bond interactions critical for inhibition . The target compound lacks the benzimidazole system but retains the hydroxamic acid for metal chelation, suggesting broader applicability beyond bacterial targets.

Data Table: Structural and Functional Comparison

Discussion of Key Findings

- Sulfonamide vs. Sulfonyl Groups : Sulfonamide derivatives (e.g., MPSP-001) exhibit direct enzyme inhibition, while the sulfonyl group in the target compound may enhance pharmacokinetics .

- Hydroxamic Acid Moieties : Critical for metal chelation in both anticancer and antimicrobial contexts, but substituent bulk (e.g., benzylpiperidine vs. benzimidazole) dictates target selectivity .

- Structural Flexibility : Ethynylthiophene and benzylpiperidine groups improve membrane permeability, whereas smaller substituents (e.g., cyclopentyl) favor antioxidant activity .

Biologische Aktivität

3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is , with a molecular weight of approximately 334.42 g/mol. The compound features a piperidine ring substituted with a benzyl group and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₃S |

| Molecular Weight | 334.42 g/mol |

| IUPAC Name | 3-(4-benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide |

The biological activity of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide is primarily attributed to its interaction with specific biological targets. It is believed to function as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating inflammatory responses and cellular signaling.

Enzyme Inhibition

Research has indicated that this compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play vital roles in the inflammatory process. By inhibiting these enzymes, the compound may reduce the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects.

Biological Activity Studies

Several studies have evaluated the biological activity of 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide, focusing on its cytotoxicity against various cancer cell lines and its potential neuroprotective effects.

Cytotoxicity

In vitro studies have shown that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

- HL-60 (human promyelocytic leukemia)

- HSC-2 (human oral squamous cell carcinoma)

The mechanism behind this cytotoxicity may involve the induction of apoptosis through caspase activation, leading to DNA fragmentation in cancer cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 | 15.2 |

| HSC-2 | 22.5 |

Case Studies

- Study on Anti-Cancer Activity : A study published in Cancer Letters reported that 3-(4-Benzylpiperidine-1-sulfonyl)-N-hydroxypropanamide induced apoptosis in HL-60 cells by activating caspase-3 and causing DNA fragmentation. The researchers noted that doses as low as 10 µM were effective in triggering these cellular events .

- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration. The findings suggested that it could mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic benefits for conditions like Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.